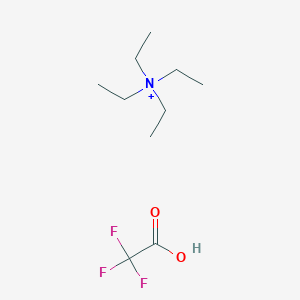

Tetraethylammonium; trifluoroacetic acid

Description

Contextualizing the Significance of Quaternary Ammonium (B1175870) Salts in Contemporary Chemical Science

Quaternary ammonium salts (QAS) are a class of organic compounds that have established a significant presence in various domains of contemporary chemical science. nih.govscbt.comnih.govchemicalbook.com These salts are characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanently charged cation. nih.govscbt.com This structural feature imparts a range of useful properties, leading to their widespread application.

In the realm of materials science, QAS are integral components in the development of materials with tailored properties. Their applications include acting as antistatic agents, preservatives, and key ingredients in the formulation of disinfectants and cleaning products. nih.govscbt.com Furthermore, certain quaternary ammonium salts have been investigated for their antimicrobial properties and their ability to inhibit the formation of biofilms, which is of significant interest in medical and industrial settings. nih.govnih.gov

A particularly notable application of QAS in synthetic organic chemistry is their use as phase-transfer catalysts (PTC). researchgate.netmdpi.com PTCs facilitate reactions between reactants located in different immiscible phases, thereby accelerating reaction rates and often leading to higher yields and selectivity under milder conditions. researchgate.net The catalytic activity of these salts is attributed to their ability to transport one of the reactants, typically an anion, from the aqueous phase to the organic phase where the reaction occurs. researchgate.net The efficiency of a quaternary ammonium salt as a PTC is influenced by the nature of the organic groups attached to the nitrogen atom. mdpi.com

The versatility of quaternary ammonium salts continues to drive research into new applications and the synthesis of novel QAS with specific functionalities. nih.govscbt.comnih.gov

The Evolving Role of Fluorinated Carboxylates in Advanced Chemical Applications

Fluorinated carboxylates, and specifically the trifluoroacetate (B77799) anion (TFA), play a crucial and evolving role in numerous advanced chemical applications. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. capes.gov.br Trifluoroacetic acid, the parent acid of the trifluoroacetate anion, is a strong organic acid widely employed in organic synthesis as a reagent and a catalyst for a variety of transformations, including rearrangements and deprotection steps. researchgate.netrsc.org

The trifluoroacetate anion itself is a key component in the synthesis of fluorinated organic molecules, which are of paramount importance in the pharmaceutical and agrochemical industries. capes.gov.brjecst.org The presence of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. capes.gov.br

In the field of analytical chemistry, trifluoroacetate is a common additive in mobile phases for high-performance liquid chromatography (HPLC), where it acts as an ion-pairing agent to improve the separation of peptides and proteins. capes.gov.br Its utility also extends to the synthesis of ionic liquids, where the trifluoroacetate anion can be paired with various organic cations to create materials with unique properties. researchgate.netresearchgate.net Research into trifluoroacetate-based ionic liquids has explored their physicochemical properties, such as density, surface tension, and refractive index. researchgate.net

The continued exploration of fluorinated compounds ensures that the role of fluorinated carboxylates will continue to expand into new and innovative areas of chemical science.

Genesis of Research Interest in Tetraethylammonium (B1195904) Trifluoroacetate: A Multifaceted Perspective

The research interest in Tetraethylammonium trifluoroacetate stems from the combination of the distinct properties of its constituent ions: the tetraethylammonium cation and the trifluoroacetate anion. This unique pairing gives rise to a compound with potential applications in diverse areas of chemistry.

One of the primary drivers of interest is its potential as an ionic liquid . Ionic liquids are salts with melting points below 100 °C, and they are valued for their low volatility, high thermal stability, and tunable physicochemical properties. koreascience.kr The combination of a moderately sized quaternary ammonium cation with a fluorinated carboxylate anion is a common strategy in the design of ionic liquids. researchgate.netkoreascience.kr Research in this area has investigated the influence of the cation and anion structure on the thermal and electrochemical properties of these materials. koreascience.kr

Furthermore, the established role of quaternary ammonium salts as phase-transfer catalysts provides another avenue for research into Tetraethylammonium trifluoroacetate. researchgate.netmdpi.com The tetraethylammonium cation is a well-known phase-transfer agent, and its pairing with the non-coordinating and organic-soluble trifluoroacetate anion could offer advantages in specific catalytic applications.

The field of electrochemistry also presents opportunities for the application of Tetraethylammonium trifluoroacetate. Quaternary ammonium salts are commonly used as electrolytes in electrochemical devices such as supercapacitors. researchgate.netchemicalbook.comsigmaaldrich.com The choice of both the cation and the anion significantly impacts the performance of the electrolyte, including its conductivity and electrochemical window. researchgate.netsigmaaldrich.com Studies on similar tetraethylammonium salts, such as tetraethylammonium tetrafluoroborate (B81430), have demonstrated their utility in non-aqueous electrolytes for high-performance supercapacitors. chemicalbook.com

Finally, in the broader context of synthetic organic chemistry , this compound can serve as a source of both the tetraethylammonium cation and the trifluoroacetate anion in various chemical transformations. capes.gov.br

Scope and Objectives of Current Academic Review on Tetraethylammonium Trifluoroacetate Research

This academic review aims to provide a focused and comprehensive overview of the chemical compound Tetraethylammonium trifluoroacetate. The primary objective is to synthesize and present the existing scientific knowledge regarding its fundamental properties and potential applications, based on available academic literature and chemical data sources.

The scope of this review is strictly limited to the chemical nature and scientific applications of Tetraethylammonium trifluoroacetate. It will cover the established significance of its constituent ions—quaternary ammonium salts and fluorinated carboxylates—to provide a foundational context. The review will then delve into the specific properties of Tetraethylammonium trifluoroacetate that have been reported in scientific literature.

A key objective is to compile and present available data in a structured format, including data tables, to offer a clear and concise summary of its physicochemical characteristics. This will include, where available, information on its physical state, melting point, and other relevant properties.

This review will not extend to topics outside the specified outline, such as dosage, administration, or adverse safety profiles. The focus remains solely on the academic and research-oriented aspects of this chemical compound. By consolidating the current state of knowledge, this review seeks to provide a valuable resource for researchers and scientists interested in the properties and potential applications of Tetraethylammonium trifluoroacetate.

Physicochemical Properties of Tetraethylammonium Trifluoroacetate

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₂₀F₃NO₂ | scbt.com |

| Molecular Weight | 243.27 g/mol | scbt.com |

| CAS Number | 30093-29-9 | scbt.com |

| Physical Form | Solid | |

| Melting Point | 74-76 °C | |

| Purity | 98% | scbt.com |

Propriétés

Formule moléculaire |

C10H21F3NO2+ |

|---|---|

Poids moléculaire |

244.27 g/mol |

Nom IUPAC |

tetraethylazanium;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C8H20N.C2HF3O2/c1-5-9(6-2,7-3)8-4;3-2(4,5)1(6)7/h5-8H2,1-4H3;(H,6,7)/q+1; |

Clé InChI |

SBOOKGHQWGEWCB-UHFFFAOYSA-N |

SMILES canonique |

CC[N+](CC)(CC)CC.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Synthetic Pathways and Advanced Methodologies for Tetraethylammonium Trifluoroacetate Derivates

Direct Synthesis Approaches: Optimization and Mechanistic Insights

The direct synthesis of tetraethylammonium (B1195904) trifluoroacetate (B77799) can be approached through several key chemical reactions. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the process.

Brønsted Acid-Base Neutralization Route: Process Refinements and Yield Enhancement Strategies

A straightforward and common method for synthesizing tetraethylammonium trifluoroacetate is through a Brønsted-Lowry acid-base neutralization reaction. nih.gov This method involves the reaction of a tetraethylammonium base with trifluoroacetic acid. The most common precursor for the base is tetraethylammonium hydroxide (B78521) (TEAOH).

The reaction proceeds as follows:

(C₂H₅)₄N⁺OH⁻ + CF₃COOH → (C₂H₅)₄N⁺CF₃COO⁻ + H₂O

To enhance the yield and purity of the final product, several process refinements can be implemented. The reaction is typically carried out in a suitable solvent, such as water or a lower alcohol, in which both reactants are soluble. The use of stoichiometric amounts of the reactants is crucial to avoid the presence of unreacted acid or base in the final product. The progress of the neutralization can be monitored by pH measurements, with a final pH of approximately 7 indicating the completion of the reaction.

Yield enhancement can be achieved by removing the water formed during the reaction, typically through evaporation under reduced pressure. This shifts the equilibrium towards the product side. The crude product obtained after the removal of the solvent can then be further purified.

Table 1: Key Parameters for Brønsted Acid-Base Neutralization

| Parameter | Recommended Condition/Strategy | Rationale |

| Reactants | High-purity tetraethylammonium hydroxide and trifluoroacetic acid | Minimizes initial impurities. |

| Solvent | Deionized water, ethanol | Ensures complete dissolution and reaction of starting materials. |

| Stoichiometry | Near 1:1 molar ratio | Prevents contamination by excess reactants. |

| Monitoring | pH measurement | Confirms complete neutralization. |

| Work-up | Evaporation of solvent under reduced pressure | Removes water and drives the reaction to completion. |

Anion Exchange Reaction Strategies: Efficiency, Selectivity, and Scale-Up Considerations

Anion exchange is another versatile strategy for the synthesis of tetraethylammonium trifluoroacetate. This method involves starting with a different tetraethylammonium salt, typically a halide such as tetraethylammonium bromide or iodide, and exchanging the halide anion for the trifluoroacetate anion. wikipedia.org This can be achieved through two primary approaches: salt metathesis and the use of anion exchange resins.

In salt metathesis, a silver trifluoroacetate salt can be reacted with a tetraethylammonium halide in a suitable solvent. The insoluble silver halide precipitates out of the solution, leaving the desired tetraethylammonium trifluoroacetate in the solution. wikipedia.org

(C₂H₅)₄N⁺X⁻ + AgCF₃COO → (C₂H₅)₄N⁺CF₃COO⁻ + AgX(s) (where X = Cl, Br, I)

Alternatively, and more commonly for laboratory-scale synthesis, an anion exchange resin can be employed. nih.govtoxicdocs.org A column packed with a strong anion exchange resin is first charged with a solution containing a large excess of the trifluoroacetate anion, for example, from sodium trifluoroacetate or trifluoroacetic acid. Subsequently, a solution of a tetraethylammonium halide is passed through the column. The resin captures the halide anions and releases the trifluoroacetate anions, which then pair with the tetraethylammonium cations.

Alternative Synthetic Pathways: Emerging Methodologies and Comparative Analysis

While Brønsted acid-base neutralization and anion exchange are the most established routes, other synthetic strategies can be considered. The quaternization of a tertiary amine with an appropriate alkylating agent, known as the Menshutkin reaction, is the fundamental process for creating the tetraethylammonium cation.

(C₂H₅)₃N + C₂H₅X → (C₂H₅)₄N⁺X⁻ (where X is a leaving group)

While this reaction directly yields a tetraethylammonium salt, obtaining the trifluoroacetate salt directly would require an ethylating agent with trifluoroacetate as the leaving group, which is not a common reagent. Therefore, this method is typically used to produce a precursor salt, like the bromide or iodide, which is then subjected to anion exchange. wikipedia.org

Table 2: Comparative Analysis of Synthetic Routes

| Synthetic Route | Advantages | Disadvantages |

| Brønsted Acid-Base | High atom economy, straightforward, water is the only byproduct. | Requires handling of a strong base (TEAOH). |

| Anion Exchange (Metathesis) | Can produce high-purity product if the byproduct is highly insoluble. | Use of expensive silver salts, removal of all precipitated byproduct can be challenging. |

| Anion Exchange (Resin) | Avoids metal contaminants, resin can often be regenerated. | Can be time-consuming, requires large volumes of solutions for the column. |

Purification Techniques and Purity Assessment for Research-Grade Tetraethylammonium Trifluoroacetate

Achieving high purity is critical for the use of tetraethylammonium trifluoroacetate in research applications. The primary purification methods for this type of salt are recrystallization and chromatography.

Advanced Recrystallization and Solvent Selection Criteria for High Purity

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility between the desired compound and its impurities. tutorchase.comyoutube.com The process involves dissolving the crude tetraethylammonium trifluoroacetate in a minimal amount of a hot solvent, followed by slow cooling to induce crystallization. youtube.com

The selection of an appropriate solvent system is the most critical aspect of successful recrystallization. An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures. For tetraalkylammonium salts, mixtures of solvents are often employed. For instance, an ethanol/water mixture is a common solvent system for the recrystallization of tetrabutylammonium (B224687) chloride. For tetraethylammonium iodide, a methanol/acetone mixture has been used. acs.org

The process generally involves:

Dissolving the crude salt in a suitable hot solvent.

Filtering the hot solution to remove any insoluble impurities.

Allowing the filtrate to cool slowly to form well-defined crystals.

Collecting the crystals by filtration.

Washing the crystals with a small amount of cold solvent to remove any adhering impurities.

Drying the purified crystals, often under vacuum.

The use of activated charcoal can also be incorporated to remove colored or high-molecular-weight impurities by adsorption.

Table 3: Potential Solvent Systems for Recrystallization of Tetraethylammonium Salts

| Solvent 1 | Solvent 2 (Anti-solvent) | Rationale |

| Ethanol | Water | Modulates polarity to control solubility. |

| Methanol | Acetone | A polar solvent and a less polar anti-solvent to induce precipitation. |

| Acetonitrile (B52724) | Diethyl ether | A polar aprotic solvent with a non-polar anti-solvent. |

| Isopropanol | Acetone | A common combination for recrystallizing organic salts. |

Chromatographic Purification Methodologies: Preparative and Column Chromatography

For impurities that are difficult to remove by recrystallization, chromatographic methods offer a high-resolution purification alternative. Preparative high-performance liquid chromatography (HPLC) and column chromatography are the most relevant techniques.

Preparative HPLC is a scaled-up version of analytical HPLC designed to purify larger quantities of a compound. tandfonline.com For ionic compounds like tetraethylammonium trifluoroacetate, reversed-phase chromatography is often employed. However, the ionic nature of the compound can lead to poor retention and peak shape on standard C18 columns. To overcome this, several strategies can be used:

Ion-pairing agents: While trifluoroacetic acid itself is an ion-pairing agent, using it in the mobile phase can make it difficult to isolate the pure salt. Alternative ion-pairing agents can be considered, followed by a subsequent removal step.

pH adjustment: Modifying the pH of the mobile phase can influence the ionization state of impurities and improve separation. biotage.com

Mixed-mode chromatography: Columns that possess both reversed-phase and ion-exchange characteristics can offer better retention and separation of ionic compounds. sielc.com

Column chromatography using silica (B1680970) gel or alumina (B75360) can also be used, although the high polarity of tetraethylammonium trifluoroacetate can make elution challenging. If this method is employed, highly polar solvent systems are required. It has been noted that if a compound can be visualized on a thin-layer chromatography (TLC) plate without degradation, column chromatography is a viable purification option. researchgate.net

Table 4: Chromatographic Purification Strategies

| Method | Stationary Phase | Mobile Phase Considerations | Key Advantages/Disadvantages |

| Preparative RP-HPLC | C18, Phenyl | Acetonitrile/Water or Methanol/Water gradients. May require pH modifiers or ion-pairing agents. | High resolution, but can be costly and require significant solvent usage. |

| Ion Exchange Chromatography | Anion or Cation Exchange Resins | Aqueous buffers of varying ionic strength and pH. | Specific for ionic impurities, but may not remove non-ionic ones effectively. |

| Mixed-Mode Chromatography | Mixed-mode columns (e.g., Obelisc R) | Can be tuned with buffer concentration, pH, and organic modifier. | Versatile for separating compounds with diverse properties. sielc.com |

| Silica Gel Column Chromatography | Silica Gel | Highly polar eluent systems (e.g., Dichloromethane/Methanol, Chloroform/Methanol/Ammonia). | Lower cost, but may have issues with irreversible adsorption and poor resolution for highly polar compounds. |

Desiccation and Controlled Storage Protocols for Stability Maintenance

The stability of tetraethylammonium trifluoroacetate, a quaternary ammonium (B1175870) salt, is intrinsically linked to its hygroscopic nature and susceptibility to degradation under certain environmental conditions. Proper desiccation and controlled storage are therefore paramount to maintain its chemical integrity for research and analytical applications.

Commercially available tetraethylammonium trifluoroacetate is typically a solid with a purity of around 98%. sigmaaldrich.com Standard storage recommendations include maintaining the compound under an inert atmosphere at room temperature. sigmaaldrich.com This measure is designed to minimize contact with atmospheric moisture and reactive gases.

For solutions of tetraethylammonium trifluoroacetate, more stringent storage conditions are advised to prevent degradation. When prepared as a stock solution, it is recommended to store it in aliquots to avoid repeated freeze-thaw cycles. glpbio.com For short-term storage of up to one month, a temperature of -20°C is suggested, while for longer-term storage of up to six months, maintaining the solution at -80°C is preferable. glpbio.com To enhance the solubility of the compound, gentle warming to 37°C and sonication in an ultrasonic bath can be employed. glpbio.com

The general protocols for handling hygroscopic salts involve storage in sealed containers to prevent moisture absorption, which can lead to caking and degradation. The use of desiccators containing drying agents is a common practice to create a low-humidity environment.

Table 1: Recommended Storage Conditions for Tetraethylammonium Trifluoroacetate

| Form | Storage Temperature | Duration | Atmosphere | Additional Notes |

| Solid | Room Temperature | Long-term | Inert Gas | sigmaaldrich.com |

| Solution | -20°C | Up to 1 month | Sealed Vial | glpbio.com |

| Solution | -80°C | Up to 6 months | Sealed Vial | glpbio.com |

Synthesis of Isotopically Labelled Tetraethylammonium Trifluoroacetate for Advanced Mechanistic Investigations

The use of isotopically labeled compounds is a powerful tool for elucidating reaction mechanisms. The synthesis of tetraethylammonium trifluoroacetate with specific isotopic labels, such as ¹³C or ¹⁵N, would enable detailed mechanistic studies of reactions involving this salt.

Furthermore, large-scale procedures have been developed for the synthesis of ¹³C-labeled 2-(phenylthio)acetic acid from commercially available labeled precursors such as [¹³C]- or [²H₃,¹³C]methanol and ¹³CO₂ or ¹³C-labeled bromoacetic acid. nih.gov These labeled synthons are versatile and could potentially be used in the synthesis of labeled trifluoroacetic acid.

On the cation side, tetraethylammonium salts have been utilized as precursors for ethylene (B1197577) in chemical reactions like the Mizoroki–Heck coupling. nih.gov This indicates the potential for using isotopically labeled tetraethylammonium salts to introduce labeled ethyl groups into various molecules, allowing for mechanistic tracing.

Although direct synthesis of isotopically labeled tetraethylammonium trifluoroacetate is not prominently documented, the foundational techniques for creating labeled precursors for both the cation and anion exist within the broader field of organic synthesis. Mechanistic studies involving tetraarylammonium salts and hydroxide have been conducted, revealing complex reaction pathways that could be further clarified with the use of isotopically labeled compounds. researchgate.net

Table 2: Potential Isotopically Labeled Precursors and Their Applications

| Labeled Precursor | Potential Labeled Product | Application in Mechanistic Studies |

| K¹³CN | [¹³C]Trifluoroacetic acid | Tracing the fate of the trifluoroacetate anion in reactions. |

| ¹³CO₂ | [¹³C]Trifluoroacetic acid | Investigating decarboxylation and other reactions involving the carboxyl group. |

| [¹⁵N]Triethylamine | [¹⁵N]Tetraethylammonium cation | Studying the role and stability of the cation in reactions. |

| [¹³C]Ethyl halide | [¹³C]Tetraethylammonium cation | Following the transfer of ethyl groups. |

Further research into the targeted synthesis of isotopically labeled tetraethylammonium trifluoroacetate is warranted to unlock its full potential in advanced mechanistic investigations across various chemical disciplines.

Advanced Methodologies for Structural Elucidation and Solid State Analysis of Tetraethylammonium Trifluoroacetate

Application of Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of tetraethylammonium (B1195904) trifluoroacetate (B77799), providing detailed information about the atomic-level connectivity and environment of the hydrogen, carbon, and fluorine nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Approaches

In the ¹H NMR spectrum of the tetraethylammonium cation, two distinct signals are anticipated. The methylene (B1212753) protons (-CH₂-) directly bonded to the nitrogen atom are expected to appear as a quartet due to coupling with the adjacent methyl protons. The methyl protons (-CH₃) should present as a triplet, resulting from coupling with the neighboring methylene protons.

Based on data from analogous compounds like tetraethylammonium tetrafluoroborate (B81430), the chemical shifts for the tetraethylammonium cation can be estimated. chemicalbook.comchemicalbook.com The methylene protons typically resonate around 3.2 ppm, while the methyl protons appear further upfield at approximately 1.3 ppm.

Table 1: Predicted ¹H NMR Spectral Data for Tetraethylammonium Trifluoroacetate

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Methylene (-CH₂-) | ~3.2 | Quartet (q) |

| Methyl (-CH₃) | ~1.3 | Triplet (t) |

Note: Predicted values are based on analogous tetraethylammonium salts.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Techniques

The ¹³C NMR spectrum provides key insights into the carbon framework of both the cation and the anion. For the tetraethylammonium cation, two signals are expected. The methylene carbons (-CH₂-) are typically observed around 52 ppm, while the methyl carbons (-CH₃) resonate at a higher field, approximately at 7 ppm. chemicalbook.comrsc.org

The trifluoroacetate anion also contributes two signals to the ¹³C NMR spectrum. The carboxylate carbon (-COO⁻) is significantly deshielded and appears in the range of 155-160 ppm. researchgate.net The trifluoromethyl carbon (-CF₃) signal is observed as a quartet due to coupling with the three fluorine atoms and is typically found around 118 ppm. researchgate.net

Table 2: Predicted ¹³C NMR Spectral Data for Tetraethylammonium Trifluoroacetate

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Methylene (-CH₂-) | ~52 | Singlet |

| Methyl (-CH₃) | ~7 | Singlet |

| Carboxylate (-COO⁻) | ~155-160 | Singlet |

| Trifluoromethyl (-CF₃) | ~118 | Quartet (q) |

Note: Predicted values are based on analogous tetraethylammonium and trifluoroacetate salts.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopic Investigations

¹⁹F NMR spectroscopy is a highly sensitive technique for probing the fluorine-containing trifluoroacetate anion. A single signal is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift of this signal is typically observed around -75 to -77 ppm relative to a standard such as trichlorofluoromethane (B166822) (CFCl₃). rsc.orgcolorado.educhemicalbook.com The solvent environment can influence the precise chemical shift. nih.gov

Advanced Multi-Dimensional NMR Experiments for Connectivity Mapping and Dynamics

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the tetraethylammonium cation, advanced multi-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. rsc.orgcolumbia.eduresearchgate.net

An HSQC experiment would show a correlation between the proton signal at ~3.2 ppm and the carbon signal at ~52 ppm, confirming the -CH₂- group. Similarly, a correlation between the proton signal at ~1.3 ppm and the carbon signal at ~7 ppm would verify the -CH₃- group. columbia.edu

An HMBC experiment would reveal longer-range couplings. For instance, a correlation would be expected between the methylene protons (~3.2 ppm) and the methyl carbon (~7 ppm), and between the methyl protons (~1.3 ppm) and the methylene carbon (~52 ppm), further solidifying the structural assignment of the ethyl groups and their attachment to the central nitrogen atom. rsc.orgcolumbia.edu

Vibrational Spectroscopic Investigations: Infrared and Raman Analyses for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the characteristic functional groups present in tetraethylammonium trifluoroacetate by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopic Methodologies

The FT-IR spectrum of tetraethylammonium trifluoroacetate is expected to display characteristic absorption bands for both the tetraethylammonium cation and the trifluoroacetate anion.

The tetraethylammonium cation exhibits C-H stretching vibrations in the region of 2900-3000 cm⁻¹. N-C stretching vibrations are also expected, and various bending modes for the CH₂ and CH₃ groups will appear in the fingerprint region (below 1500 cm⁻¹). researchgate.net

The trifluoroacetate anion has strong, characteristic vibrations. The asymmetric and symmetric stretching vibrations of the carboxylate group (-COO⁻) are prominent and typically appear around 1680 cm⁻¹ and 1450 cm⁻¹, respectively. The C-F stretching vibrations are also very strong and are expected in the 1100-1300 cm⁻¹ region. nist.govchemicalbook.com

Table 3: Predicted FT-IR Absorption Bands for Tetraethylammonium Trifluoroacetate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2900-3000 | C-H stretching | Tetraethylammonium |

| ~1680 | Asymmetric -COO⁻ stretching | Trifluoroacetate |

| ~1450 | Symmetric -COO⁻ stretching | Trifluoroacetate |

| 1100-1300 | C-F stretching | Trifluoroacetate |

Note: Predicted values are based on spectra of analogous compounds.

Raman spectroscopy provides complementary information to FT-IR. Studies on the trifluoroacetate ion have identified key Raman active modes. umich.edusigmaaldrich.com Notably, the symmetric C-C stretching vibration and the symmetric CF₃ deformation mode are observable. The conformational state of the tetraethylammonium cation in solution has also been investigated using Raman spectroscopy, revealing the presence of different conformers. nih.gov

Raman Spectroscopic Studies on Molecular Vibrations and Conformational States

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules, providing detailed insights into chemical structure, polymorphism, and conformational states. For an ionic compound such as tetraethylammonium trifluoroacetate, the Raman spectrum is a composite of the vibrations from its constituent cation, [N(C₂H₅)₄]⁺, and anion, [CF₃COO]⁻.

The tetraethylammonium cation is known to exhibit rotational isomerism, primarily between an all-trans conformation and a trans-gauche conformation. researchgate.net The relative populations of these conformers are temperature-dependent, and the specific conformation adopted in the solid state is influenced by crystal packing effects and the nature of the counter-ion. researchgate.net The Raman spectra of these rotamers are distinct, allowing for the characterization of the cation's conformational state within the crystal lattice.

The trifluoroacetate anion possesses distinct vibrational modes associated with the CF₃ and COO⁻ groups. Studies on aqueous solutions of sodium trifluoroacetate have provided detailed assignments for these vibrations. umich.edu A notable feature is the strong mixing between the symmetric CF₃ deformation and the COO⁻ deformation modes. umich.edu

While specific Raman studies on tetraethylammonium trifluoroacetate are not extensively documented in the literature, the characteristic vibrational frequencies for the individual ions can be compiled to predict the key features of the combined spectrum.

Table 1: Characteristic Raman Vibrational Assignments for Tetraethylammonium and Trifluoroacetate Ions This table is a composite based on data from related compounds and individual ion studies. The exact frequencies in tetraethylammonium trifluoroacetate may vary due to ionic interactions and crystal packing.

| Ion | Wavenumber (cm⁻¹) | Vibrational Assignment | Reference |

| Trifluoroacetate Anion | ~1700 | C=O Stretch | umich.edu |

| ~1441 | Symmetric COO⁻ Stretch | umich.edu | |

| ~1193 | Asymmetric CF₃ Stretch | umich.edu | |

| ~842 | C-C Stretch | umich.edu | |

| ~729 | Symmetric CF₃ Deformation | umich.edu | |

| ~601 | COO⁻ Deformation | umich.edu | |

| Tetraethylammonium Cation | ~2900-3000 | C-H Stretching Modes | researchgate.net |

| ~1450-1480 | CH₂ and CH₃ Deformation Modes | researchgate.net | |

| ~780 | C-N Symmetric Stretch (all-trans) | researchgate.net | |

| ~760 | C-N Symmetric Stretch (trans-gauche) | researchgate.net |

Mass Spectrometric Approaches for Molecular Ion Confirmation and Fragment Analysis

Mass spectrometry (MS) is an essential analytical tool for confirming the molecular weight and structure of compounds. For ionic species like tetraethylammonium trifluoroacetate, soft ionization techniques are required to analyze the intact ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique ideal for analyzing ionic and polar molecules directly from a solution. nih.govunh.edu For tetraethylammonium trifluoroacetate, ESI-MS analysis would allow for the direct observation of the constituent ions. In positive ion mode, the tetraethylammonium cation ([N(C₂H₅)₄]⁺) is detected, while the trifluoroacetate anion ([CF₃COO]⁻) is observed in negative ion mode.

High-resolution ESI-MS provides precise mass measurements, confirming the elemental composition of each ion. Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation, yielding structural information. For the tetraethylammonium cation, collision-induced dissociation (CID) typically results in the loss of ethyl groups. massbank.eu

It is important to note that trifluoroacetic acid (TFA) is known to cause ion suppression in ESI-MS, which can reduce the sensitivity of the analysis, particularly in positive ion mode. njit.edunih.gov This effect can often be mitigated through careful optimization of the mobile phase composition, for instance, by the post-column addition of acids like propionic acid. nih.gov

Table 2: Expected Ions in ESI-MS Analysis of Tetraethylammonium Trifluoroacetate

| Ion | Formula | Ion Mode | Calculated m/z | Key Fragments (MS/MS) | Reference |

| Tetraethylammonium | [C₈H₂₀N]⁺ | Positive | 130.159 | 86.0978, 58.0712 | massbank.eu |

| Trifluoroacetate | [C₂F₃O₂]⁻ | Negative | 113.003 | - | chromatographyonline.com |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique primarily used for large biomolecules but also applicable to smaller organic molecules. creative-proteomics.com The sample is co-crystallized with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte with minimal fragmentation. creative-proteomics.com

For the analysis of tetraethylammonium trifluoroacetate, the compound itself could potentially act as an ionic liquid matrix (ILM), a class of materials known to be effective in MALDI-MS. nih.govacs.org ILMs offer advantages such as reduced sample preparation variability and high vacuum stability. Alternatively, standard matrices like α-cyano-4-hydroxycinnamic acid (CHCA) could be used. The addition of trifluoroacetic acid (TFA) to MALDI matrices is a common practice to improve signal-to-noise ratios, though it can sometimes lead to unwanted reactions with acid-labile analytes. nih.gov In some applications, metal salts of trifluoroacetate, such as silver trifluoroacetate (AgTFA), are used as cationization reagents to facilitate the analysis of polymers. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Detection

Tetraethylammonium trifluoroacetate is a non-volatile salt and therefore cannot be analyzed directly by Gas Chromatography-Mass Spectrometry (GC-MS). However, GC-MS is a critical tool for impurity profiling, used to detect and identify any volatile or semi-volatile organic impurities that may be present in the material. thermofisher.comshimadzu.com

Potential impurities could originate from the synthesis of the compound, such as residual solvents, unreacted starting materials (e.g., triethylamine), or byproducts from side reactions like the Hofmann elimination, which can produce triethylamine (B128534) and ethene upon heating. wikipedia.org For analysis, the salt sample would be dissolved in a suitable solvent, and the solution would be injected into the GC-MS system. Headspace GC-MS is a particularly effective variation for analyzing trace volatile impurities in a solid matrix. nih.gov While TFA itself is not directly suitable for GC, it can be analyzed by GC-MS after a derivatization step to convert it into a more volatile ester, such as methyl trifluoroacetate. nih.gov

X-ray Diffraction Methodologies for Crystalline and Amorphous State Characterization

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. researchgate.netmdpi.com This technique provides precise data on bond lengths, bond angles, unit cell dimensions, space group, and intermolecular interactions, offering an unambiguous picture of the solid-state structure.

A suitable single crystal of tetraethylammonium trifluoroacetate would be isolated and mounted on a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected and analyzed to solve the crystal structure.

While a specific crystal structure determination for tetraethylammonium trifluoroacetate is not found in the surveyed literature, data from related tetraethylammonium salts provide valuable insight. For example, the crystal structure of tetraethylammonium chloride has been determined, revealing the conformation of the cation and its packing arrangement with the chloride anion. researchgate.netnih.gov Such studies show that the tetraethylammonium cation typically adopts a conformation close to tetrahedral symmetry. wikipedia.org The specific packing and ionic interactions in tetraethylammonium trifluoroacetate would be dictated by the size, shape, and hydrogen-bonding capabilities of the trifluoroacetate anion.

Table 3: Illustrative Crystallographic Data for a Related Compound: Anhydrous Tetraethylammonium Chloride This data is for a representative tetraethylammonium salt and illustrates the type of information obtained from a single-crystal X-ray diffraction study.

| Parameter | Value | Reference |

| Chemical Formula | C₈H₂₀ClN | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P121/n1 | researchgate.net |

| a (Å) | 11.8207 (2) | researchgate.net |

| b (Å) | 20.4092 (4) | researchgate.net |

| c (Å) | 12.4290 (1) | researchgate.net |

| β (°) | 108.173 (3) | researchgate.net |

| Volume (ų) | 2848.5 (1) | researchgate.net |

| Z (Formula units/cell) | 4 | researchgate.net |

Powder X-ray Diffraction for Phase Identification and Crystalline Purity Assessment

Powder X-ray Diffraction (PXRD) stands as a fundamental and powerful analytical technique for the solid-state characterization of crystalline materials, including organic salts such as Tetraethylammonium trifluoroacetate. This non-destructive method provides a unique fingerprint of a crystalline solid, which is essential for phase identification, assessment of crystalline purity, and detection of polymorphic forms. The diffraction pattern, a plot of scattered X-ray intensity versus the scattering angle (2θ), is directly related to the atomic arrangement within the crystal lattice.

In the context of Tetraethylammonium trifluoroacetate, PXRD is instrumental in confirming the formation of the desired crystalline salt and ensuring the absence of starting materials or other crystalline impurities. Each crystalline phase possesses a distinct powder pattern, and therefore, the presence of extraneous peaks in a diffractogram would indicate a mixture of phases.

While specific, publicly available PXRD data for pure Tetraethylammonium trifluoroacetate is not extensively detailed in the primary literature, its application in forming other crystalline structures has been noted. For instance, in the field of perovskite research, Tetraethylammonium trifluoroacetate is used as a precursor. Studies have reported the emergence of new, distinct diffraction peaks when it is reacted to form compounds like TEAPbI₃, indicating the formation of a new crystalline phase. lookchem.com This underscores the utility of PXRD in monitoring solid-state reactions and identifying new crystalline products.

The crystalline purity of a batch of Tetraethylammonium trifluoroacetate can be evaluated by comparing its experimental PXRD pattern to a reference pattern of the pure phase. The absence of any unindexed peaks would suggest a high degree of crystalline purity. Furthermore, the technique is sensitive to the presence of amorphous content, which would manifest as a broad, non-distinct halo in the background of the diffraction pattern, as opposed to sharp, well-defined Bragg peaks.

Interactive Data Table: Illustrative PXRD Data for a Crystalline Organic Salt

The following table presents a hypothetical set of PXRD data for a crystalline organic salt to illustrate the typical format of such data. Please note that this data is for illustrative purposes only and does not represent the actual PXRD pattern of Tetraethylammonium trifluoroacetate.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 12.8 | 6.91 | 45 |

| 15.2 | 5.82 | 100 |

| 18.7 | 4.74 | 60 |

| 21.1 | 4.21 | 90 |

| 23.5 | 3.78 | 70 |

| 25.9 | 3.44 | 55 |

| 28.3 | 3.15 | 30 |

Electrochemical Applications and Electrolyte Performance of Tetraethylammonium Trifluoroacetate

Fundamental Electrochemical Behavior in Non-Aqueous Solvents

The fundamental electrochemical behavior of an electrolyte is critical to understanding its potential applications. This is typically characterized through a variety of electrochemical techniques.

Cyclic Voltammetry Studies on Electrochemical Stability Windows

Cyclic voltammetry (CV) is a key technique used to determine the electrochemical stability window (ESW) of an electrolyte. The ESW defines the potential range within which the electrolyte remains stable without undergoing oxidation or reduction. For related tetraethylammonium (B1195904) salts like tetraethylammonium tetrafluoroborate (B81430) (TEABF₄) in solvents such as acetonitrile (B52724), a wide electrochemical window is a primary advantage, often extending up to 2.5 V. msesupplies.comalfachemic.com This stability is crucial for high-voltage applications. However, specific CV data detailing the precise anodic and cathodic limits for tetraethylammonium trifluoroacetate (B77799) is not available in the reviewed literature.

Electrochemical Impedance Spectroscopy for Charge Transfer Kinetics and Interface Analysis

Electrochemical Impedance Spectroscopy (EIS) provides insights into the ionic conductivity of the electrolyte, charge transfer resistance at the electrode-electrolyte interface, and other interfacial phenomena. researchgate.netrsc.org The analysis often involves fitting the impedance data to an equivalent circuit model to quantify these parameters. jecst.org For instance, studies on polysulfone membranes have shown how electrolyte concentration can affect the impedance spectra. rsc.org While extensive EIS data exists for electrolytes like TEABF₄, specific studies and corresponding data tables for tetraethylammonium trifluoroacetate that would allow for a detailed analysis of its charge transfer kinetics and interfacial properties are not present in the available search results.

Chronoamperometry and Chronocoulometry for Diffusion-Controlled Processes

Chronoamperometry and chronocoulometry are techniques used to study diffusion-controlled electrochemical processes. Chronoamperometry measures the current as a function of time after a potential step, while chronocoulometry measures the charge over time. These methods help in understanding the diffusion coefficients of the ions in the electrolyte. Specific research articles detailing chronoamperometry or chronocoulometry studies on tetraethylammonium trifluoroacetate to determine diffusion coefficients could not be located.

Role as Supporting Electrolyte in Advanced Electrochemical Systems

Supporting electrolytes are essential components in many electrochemical systems, providing ionic conductivity and ensuring the efficient operation of the device.

Applications in Energy Storage Devices: Supercapacitors and Advanced Batteries

Tetraethylammonium salts are widely used as electrolytes in supercapacitors due to their good ionic conductivity and wide potential windows in organic solvents. wikipedia.org For example, 1 M tetraethylammonium tetrafluoroborate in acetonitrile is a common electrolyte in commercial supercapacitors. nih.gov The performance of supercapacitors, including their energy and power density, is highly dependent on the properties of the electrolyte. nih.govmdpi.com In the context of advanced batteries, such as dual-ion batteries, tetraethylammonium tetrafluoroborate has been investigated as an additive to improve cycle stability and suppress gas formation. researchgate.net Research has also explored trifluoroacetate as a co-solvent in lithium-ion battery electrolytes for low-temperature performance. researchgate.net However, there is a lack of specific studies focusing on the use of tetraethylammonium trifluoroacetate as the primary supporting electrolyte in either supercapacitors or advanced batteries, and therefore, no performance data can be presented.

Use in Electrodeposition and Electrosynthesis Methodologies

Supporting electrolytes are crucial in electrodeposition and electrosynthesis to control the conductivity of the solution and influence the reaction pathways. For example, the electrochemical carboxylation of carbon tetrachloride to produce trichloroacetic acid has been studied using tetrabutylammonium (B224687) perchlorate (B79767) as the supporting electrolyte. researchgate.net While tetraethylammonium salts are generally applicable in such processes, specific examples or detailed studies of the use of tetraethylammonium trifluoroacetate in electrodeposition or electrosynthesis are not available in the reviewed literature.

Photoelectrochemical Cell Design and Performance Enhancement

In principle, an electrolyte based on tetraethylammonium trifluoroacetate could be employed in a non-aqueous PEC for applications like dye-sensitized solar cells (DSSCs) or for water splitting, provided it offers sufficient ionic conductivity and a wide potential window to accommodate the redox reactions at the photoanode and cathode. The trifluoroacetate anion (TFA⁻), being a weak coordinating anion, might influence the charge transfer kinetics at the electrode-electrolyte interface. However, without experimental data, any discussion on its specific impact on cell performance, such as photocurrent density, fill factor, or solar-to-hydrogen efficiency, remains speculative.

Investigations into Ionic Transport Mechanisms in Solid-State and Gel Electrolytes

Detailed investigations into the ionic transport mechanisms of tetraethylammonium trifluoroacetate within solid-state or gel polymer electrolytes are not prominently featured in the available scientific literature. The transport of ions in such media is a complex process governed by factors like the mobility of the tetraethylammonium (TEA⁺) cation and the trifluoroacetate (TFA⁻) anion, the segmental motion of the polymer host in a gel electrolyte, and the crystalline structure of a solid-state electrolyte.

For a solid polymer electrolyte (SPE) or a gel polymer electrolyte (GPE) incorporating tetraethylammonium trifluoroacetate, the ionic conductivity would be a key performance metric. This conductivity is influenced by the dissociation of the salt into its constituent ions and the subsequent movement of these ions through the polymer matrix. The size of the TEA⁺ cation and the TFA⁻ anion would play a crucial role in determining their respective mobilities.

Catalytic Roles and Mechanistic Investigations of Tetraethylammonium Trifluoroacetate

Phase-Transfer Catalysis: Scope, Mechanism, and Kinetic Studies

Phase-transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. evitachem.com The catalyst, often a quaternary ammonium (B1175870) salt like tetraethylammonium (B1195904) trifluoroacetate (B77799), transports a reactive anion from the aqueous or solid phase into the organic phase where the reaction with an organic substrate can occur. researchgate.net

The general mechanism involves the tetraethylammonium cation forming a lipophilic ion pair with an anion from the aqueous/solid phase. This ion pair is soluble in the organic solvent, allowing the anion to be a "naked" and highly reactive nucleophile. acs.org After the reaction, the catalyst cation returns to the aqueous/solid phase to repeat the cycle. The efficiency of the catalyst is influenced by factors such as the bulkiness of the alkyl groups on the cation and the nature of the anion. sigmaaldrich.com

The reaction mechanism, whether Sₙ1 or Sₙ2, is influenced by the substrate, nucleophile, and solvent. researchgate.net

Sₙ2 Mechanism: This is the more common pathway in PTC for primary and secondary alkyl halides. The tetraethylammonium cation forms an ion pair with the nucleophile, which is then transferred to the organic phase. The "naked" nucleophile, being poorly solvated, exhibits enhanced reactivity and attacks the substrate in a concerted step. researchgate.net The rate of reaction would be dependent on the concentrations of both the substrate and the catalyst-nucleophile ion pair.

Sₙ1 Mechanism: For tertiary alkyl halides or substrates that can form stable carbocations, an Sₙ1 pathway might be operative. In this case, the role of the phase-transfer catalyst would be to provide a constant supply of the nucleophile to the organic phase to react with the carbocation intermediate.

The trifluoroacetate anion itself is a very weak nucleophile due to the electron-withdrawing nature of the trifluoromethyl group, which delocalizes the negative charge. kuleuven.be Therefore, it is unlikely to compete with the intended nucleophile in the substitution reaction.

Table 1: Representative Nucleophilic Substitution Reactions under Phase-Transfer Catalysis (Note: This table is illustrative and not based on specific studies with tetraethylammonium trifluoroacetate)

| Substrate | Nucleophile (Aqueous/Solid) | Catalyst | Product | Typical Yield (%) |

|---|---|---|---|---|

| 1-Bromooctane | KCN | [TEA]⁺X⁻ | 1-Cyanooctane | >90 |

| Benzyl Chloride | NaOH | [TEA]⁺X⁻ | Benzyl Alcohol | >85 |

Tetraethylammonium trifluoroacetate can potentially facilitate elimination reactions by transferring a basic anion from an aqueous phase to an organic phase. The most common PTC-mediated elimination reactions, such as dehydrohalogenation, typically proceed via an E2 mechanism.

E2 Mechanism: In a typical scenario, a strong base like hydroxide (B78521) (OH⁻) would be transferred by the tetraethylammonium cation into the organic phase. This [TEA]⁺OH⁻ ion pair would then act as a strong base to abstract a proton from the substrate in a concerted step, leading to the formation of an alkene. The reaction rate is dependent on both the substrate and the base concentration. The stereochemical outcome is often governed by the anti-periplanar arrangement of the proton and the leaving group.

E1 Mechanism: While less common under PTC conditions which often employ strong bases, an E1 mechanism could occur with substrates that form stable carbocations and in the presence of a weak base. The role of the catalyst would be to facilitate the removal of the leaving group and potentially assist in the deprotonation of the carbocation intermediate.

The trifluoroacetate anion is a very weak base, and therefore, tetraethylammonium trifluoroacetate itself would not be the primary source of basicity for these reactions. It would act as the phase-transfer agent for a stronger base.

Table 2: Comparison of E1 and E2 Reactions under Phase-Transfer Conditions (Note: This table provides a general comparison and is not based on specific data for tetraethylammonium trifluoroacetate)

| Feature | E1 Reaction | E2 Reaction |

|---|---|---|

| Mechanism | Two-step, carbocation intermediate | Concerted, one-step |

| Rate Law | Unimolecular: Rate = k[Substrate] | Bimolecular: Rate = k[Substrate][Base] |

| Base Requirement | Weak base is sufficient | Strong base is required |

| Substrate | Favored for 3° > 2° alkyl halides | Favored for 3° > 2° > 1° alkyl halides |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |

The use of tetraethylammonium salts in phase-transfer catalyzed oxidation reactions is well-documented. Although specific examples with the trifluoroacetate salt are scarce, the tetraethylammonium cation can be expected to transfer oxidizing agents from an aqueous phase into an organic phase.

Oxidation: Anionic oxidizing agents like permanganate (B83412) (MnO₄⁻) or dichromate (Cr₂O₇²⁻) can be transferred into an organic solvent by the [TEA]⁺ cation to oxidize alcohols, alkenes, and other organic substrates. For example, [TEA]⁺MnO₄⁻ would be a potent oxidizing agent in a non-polar solvent.

Reduction: Similarly, reducing agents like borohydride (B1222165) (BH₄⁻) can be brought into the organic phase to reduce aldehydes and ketones. The tetraethylammonium cation would form an ion pair with the borohydride anion, enhancing its solubility and reactivity in the organic medium.

In these reactions, tetraethylammonium trifluoroacetate would act as the phase-transfer catalyst, while a separate oxidizing or reducing agent would be the active species. The trifluoroacetate anion is generally redox-inactive under these conditions.

Chiral phase-transfer catalysis is a major area of asymmetric synthesis. This typically involves the use of a chiral quaternary ammonium salt, often derived from cinchona alkaloids or other chiral scaffolds. The chiral cation forms a tight ion pair with a prochiral nucleophile, and this chiral environment directs the subsequent reaction with an electrophile to favor the formation of one enantiomer over the other.

Since tetraethylammonium trifluoroacetate is an achiral salt, it cannot be used for enantioselective transformations. For stereoselective catalysis, a chiral derivative of the tetraethylammonium cation would be required, where one or more of the ethyl groups are replaced by a chiral substituent, or a completely different chiral cation is used.

As a Source of Trifluoroacetate Anion in Advanced Catalytic Cycles

Beyond its role as a phase-transfer agent, tetraethylammonium trifluoroacetate can serve as a source of the trifluoroacetate anion in specific chemical transformations.

Trifluoroacetylation is the process of introducing a trifluoroacetyl group (CF₃CO-) into a molecule, often as a protecting group for amines, alcohols, and thiols. While highly reactive reagents like trifluoroacetic anhydride (B1165640) are commonly used, they can sometimes lead to side reactions.

Tetraethylammonium trifluoroacetate could potentially serve as a milder source of the trifluoroacetate anion for trifluoroacetylation, particularly in electrochemical or organometallic catalytic cycles. For instance, research has shown that tungsten carbonyl trifluoroacetate can be synthesized from tungsten hexacarbonyl and tetraethylammonium trifluoroacetate. This demonstrates the ability of the salt to deliver the trifluoroacetate anion.

In a hypothetical trifluoroacetylation reaction, an activated substrate could react with the trifluoroacetate anion provided by the tetraethylammonium salt. The lipophilic nature of the tetraethylammonium cation would ensure the solubility of the trifluoroacetate anion in organic solvents. However, direct evidence for the use of tetraethylammonium trifluoroacetate as a general trifluoroacetylating agent under phase-transfer conditions is not prominent in the literature. Its use has been noted in specific electrochemical contexts where it can act as both an electrolyte and a reactant for acetoxylation.

Catalyst Activator or Co-catalyst in Organometallic and Organocatalytic Systems

While specific research detailing tetraethylammonium trifluoroacetate as a catalyst activator or co-catalyst is not extensively documented, its role can be inferred from the known functions of its components, particularly the tetraethylammonium cation as a phase-transfer catalyst (PTC). wikipedia.orgyoutube.comslideshare.net In biphasic organometallic or organocatalytic systems, where the catalyst resides in one phase (e.g., organic) and the reactants or other necessary reagents are in another (e.g., aqueous), the reaction rate can be severely limited by the slow diffusion of species across the phase boundary.

A phase-transfer catalyst like the tetraethylammonium cation can significantly accelerate such reactions. It can form an ion pair with an anionic reactant or a catalytic species from the aqueous phase, rendering it soluble in the organic phase where the reaction with the organic-soluble substrate occurs. wikipedia.org Although less lipophilic than its tetrabutylammonium (B224687) counterpart, tetraethylammonium salts are effective in various phase-transfer applications. acs.org

Mechanism of Action in Phase-Transfer Catalysis:

The general mechanism for phase-transfer catalysis involving a quaternary ammonium salt like tetraethylammonium trifluoroacetate can be illustrated as follows:

An anionic nucleophile or catalyst (Y⁻) present in the aqueous phase forms an ion pair with the tetraethylammonium cation ([N(C₂H₅)₄]⁺) at the interface of the two phases.

The resulting ion pair, [N(C₂H₅)₄]⁺Y⁻, being more lipophilic, is transferred into the organic phase.

In the organic phase, the anion Y⁻ is now able to react with the organic substrate (RX) to form the product (RY). The tetraethylammonium cation remains in the organic phase.

The newly formed anion X⁻ (from the substrate RX) pairs with the tetraethylammonium cation to form [N(C₂H₅)₄]⁺X⁻, which then migrates back to the aqueous phase to maintain charge neutrality, releasing the tetraethylammonium cation to repeat the catalytic cycle.

The trifluoroacetate anion in tetraethylammonium trifluoroacetate is generally considered a non-coordinating and weakly nucleophilic anion, which is a desirable characteristic for a counterion in a phase-transfer catalyst, as it is less likely to interfere with the desired reaction.

Illustrative Data for a Generic Phase-Transfer Catalyzed Reaction:

| Reactant (Organic Phase) | Reagent (Aqueous Phase) | Phase-Transfer Catalyst | Product | Typical Reaction Conditions |

|---|---|---|---|---|

| Alkyl Halide (R-X) | Nucleophile (Nu⁻) | Tetraethylammonium Salt (e.g., [N(C₂H₅)₄]⁺A⁻) | R-Nu | Biphasic (e.g., Dichloromethane/Water), Room Temperature to Reflux |

Role as a Brønsted Acid-Base Catalyst in Specific Chemical Transformations

The potential of tetraethylammonium trifluoroacetate to act as a Brønsted acid-base catalyst is directly linked to the properties of trifluoroacetic acid (TFA) and its conjugate base, the trifluoroacetate anion.

Brønsted Acid Catalysis:

Trifluoroacetic acid is a strong organic acid with a pKa of approximately 0.23, making it a potent source of protons. wikipedia.orgresearchgate.net It is widely utilized as a catalyst in a variety of acid-catalyzed reactions in organic synthesis, including rearrangements, condensations, and deprotection of functional groups. researchgate.neteurekaselect.comresearchgate.net Therefore, in any system containing tetraethylammonium trifluoroacetate where trifluoroacetic acid is also present, the latter will be the primary Brønsted acid catalyst.

The tetraethylammonium cation itself does not possess an acidic proton and therefore does not function as a Brønsted acid. While the salt, tetraethylammonium trifluoroacetate, is commercially available, its direct application as a Brønsted acid catalyst is uncommon. sigmaaldrich.comscbt.comchemicalbook.com It is more likely that trifluoroacetic acid itself would be added as the catalyst.

Comparative pKa Values of Common Acids:

| Acid | pKa | Relative Acidity |

|---|---|---|

| Trifluoroacetic Acid | 0.23 | Strong |

| Hydrochloric Acid | -6.3 | Very Strong |

| Acetic Acid | 4.76 | Weak |

| Water | 15.7 | Very Weak |

Note: Lower pKa values indicate stronger acidity.

Brønsted Base Catalysis:

The trifluoroacetate anion (CF₃COO⁻) is the conjugate base of a very strong acid. Consequently, it is an extremely weak base. Its basicity is significantly lower than that of common carboxylate bases like acetate (B1210297). Due to this very low basicity, the trifluoroacetate anion is generally not an effective Brønsted base catalyst for proton abstraction in most organic transformations. Its primary role is often that of a non-nucleophilic counterion.

Analytical Methodologies Utilizing Tetraethylammonium Trifluoroacetate

Role as an Ion-Pairing Reagent in Chromatographic Separations

In chromatography, achieving adequate retention and separation of ionic or highly polar compounds on non-polar stationary phases can be challenging. Ion-pairing chromatography addresses this by introducing a reagent to the mobile phase that contains a charge opposite to that of the analyte, along with a hydrophobic component. nih.gov The tetraethylammonium (B1195904) cation can pair with acidic analytes, while the trifluoroacetate (B77799) anion can pair with basic analytes, forming a neutral complex with increased affinity for the stationary phase. nih.govphenomenex.blog

In reversed-phase High-Performance Liquid Chromatography (RP-HPLC), tetraethylammonium; trifluoroacetic acid serves as a mobile phase additive to enhance the retention and resolution of ionic species. The tetraethylammonium cation is a quaternary ammonium (B1175870) salt that can pair with negatively charged analytes, such as acidic compounds, to form a neutral ion-pair. km3.com.tw This neutral complex exhibits greater hydrophobicity than the bare ion, leading to increased retention on common RP columns like C18.

Conversely, the trifluoroacetate (TFA) anion is one of the most common anionic ion-pairing reagents used for the separation of basic and cationic compounds, particularly peptides and proteins. nih.gov TFA pairs with positively charged residues on peptides (like lysine (B10760008) and arginine), neutralizing their charge and increasing their hydrophobicity. researchgate.net This enhances their interaction with the reversed-phase packing material, improves peak shape by preventing undesirable interactions with residual silanol (B1196071) groups on the stationary phase, and allows for effective separation. researchgate.netnih.gov The choice and concentration of the ion-pairing reagent can significantly alter selectivity. Studies comparing different perfluorinated acids have shown that increasing the hydrophobicity of the ion-pairing reagent (e.g., from trifluoroacetic acid to heptafluorobutyric acid) generally increases peptide retention times. nih.gov

Table 1: Effect of Ion-Pairing Reagent Hydrophobicity on Peptide Retention in RP-HPLC This table illustrates the general principle that increasing the hydrophobicity of the counterion leads to increased retention times for a set of model peptides.

| Ion-Pairing Reagent | Relative Hydrophobicity | General Effect on Peptide Retention Time |

| Phosphoric Acid | Low | Baseline (Shortest Retention) |

| Trifluoroacetic Acid (TFA) | Medium | Increased Retention vs. Phosphate |

| Pentafluoropropionic Acid (PFPA) | High | Increased Retention vs. TFA |

| Heptafluorobutyric Acid (HFBA) | Very High | Longest Retention |

| Data sourced from research findings on peptide separations. nih.gov |

While the complete salt "tetraethylammonium trifluoroacetate" is not typically used as a primary eluent, the principles of ion-pairing and the analysis of its constituent ions are central to many Ion Chromatography (IC) applications. IC is a powerful technique for determining ionic contaminants in various samples, including pharmaceutical products. shimadzu.co.uk

A significant application of IC is the quantification of residual trifluoroacetate (TFA), which is often used in peptide synthesis and purification and must be monitored due to its potential toxicity. lcms.cz Methods using high-capacity anion-exchange columns, such as the IonPac AS18, coupled with suppressed conductivity detection can effectively separate trace amounts of TFA from high concentrations of other anions like chloride and phosphate. lcms.cz Reagent-Free™ Ion Chromatography (RFIC) systems, which generate high-purity potassium hydroxide (B78521) eluents, allow for sensitive and robust determination of TFA in complex matrices. lcms.cz

Furthermore, ion-pair chromatography on reversed-phase columns with conductivity detection is used for the simultaneous analysis of multiple anions. In one such method, tetrabutylammonium (B224687) hydroxide, a compound similar to tetraethylammonium, was used as the cationic ion-pairing reagent in the mobile phase to separate anions including trifluoroacetate, thiocyanate, and tetrafluoroborate (B81430). researchgate.net This demonstrates the utility of quaternary ammonium compounds in IC methods designed for complex anion analysis.

Table 2: Example of Analytical Conditions for Trifluoroacetate (TFA) Analysis by Ion Chromatography This table shows representative conditions for the analysis of common anions, including TFA, using a non-suppressed IC system.

| Parameter | Condition |

| Column | Shim-pack IC-A3 |

| Mobile Phase | 8.0 mmol/L p-Toluensulfonic acid |

| Flow Rate | 1.5 mL/min |

| Column Temperature | 40 °C |

| Detection | Non-suppressed conductivity |

| Data adapted from a standard method for anion analysis. shimadzu.co.uk |

Capillary Electrophoresis (CE) separates molecules based on their charge-to-size ratio, making it ideal for analyzing highly polar and charged metabolites. The composition of the background electrolyte (BGE) is critical for achieving efficient separation. Research has shown that using specific additives in the BGE can significantly improve separation and detection.

In the context of analyzing phosphorylated sugars by CE-Mass Spectrometry (CE-MS), triethylammonium (B8662869) (TEA) acetate (B1210297) was found to be a superior BGE component compared to the more common ammonium acetate. nih.gov TEA, a cation structurally similar to tetraethylammonium, provided better separation of phosphodisaccharide isomers and resulted in a stronger signal intensity for the target analyte, trehalose-6-phosphate. nih.gov This highlights the role of alkylammonium ions in modulating the electrophoretic mobility and ionization of analytes, leading to enhanced separation efficiency and sensitivity in CE.

Matrix Additive and Ionization Enhancer in Mass Spectrometry

In mass spectrometry (MS), controlling the ionization process is key to sensitive and accurate analysis. Additives can either suppress or enhance the signal of an analyte, depending on the ionization technique and the analyte's properties.

The use of trifluoroacetic acid (TFA) in mobile phases for liquid chromatography-mass spectrometry (LC-MS) is a well-known double-edged sword. While it provides excellent chromatographic peak shape for peptides and proteins, it is also a strong cause of signal suppression in electrospray ionization (ESI). njit.eduescholarship.org The trifluoroacetate anion has a high affinity for the positively charged ions of analytes in the gas phase, which neutralizes them and prevents their detection by the mass spectrometer. chromforum.org

Despite this significant drawback, the chromatographic benefits of TFA are so great that various strategies have been developed to mitigate its suppressive effects. These include post-column addition of other agents, reducing the ESI flow rate, or using supercharging agents in the mobile phase. nih.govescholarship.org Supercharging agents are weak Brønsted bases that can elevate the charge state of proteins and peptides, and they have been shown to "rescue" the signal suppression caused by TFA. njit.edu Another innovative approach involves using an acidic vapor-assisted ESI source, which has been reported to improve the signal intensity of intact proteins by up to tenfold in the presence of TFA. rsc.org Therefore, while tetraethylammonium trifluoroacetate itself is not directly added to enhance ESI, the challenges posed by its anionic component (TFA) have driven significant innovation in ESI-MS methods.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique invaluable for the analysis of large molecules like synthetic polymers. nih.govwpmucdn.com A critical step in MALDI analysis is the selection of a suitable matrix and a cationization agent to promote the formation of single-charge ions with minimal fragmentation. nih.gov

Trifluoroacetate salts have proven to be effective cationization reagents in MALDI-MS for polymer analysis. nih.gov Salts such as sodium trifluoroacetate (NaTFA), potassium trifluoroacetate, and silver trifluoroacetate (AgTFA) are added to the sample-matrix mixture to facilitate the formation of sodiated, potassiated, or silver-adducted polymer ions. nih.govnih.gov The choice of cation can be tailored to the specific polymer being analyzed. For example, polyethylene (B3416737) glycol has been successfully analyzed using potassium trifluoroacetate, while poly(L-lactide) has been characterized using sodium trifluoroacetate. nih.gov The use of these reagents helps generate high-quality mass spectra that allow for the determination of polymer mass distributions, molecular weight, and end-group functionalization. nih.govacs.org

Table 3: Examples of Polymers Analyzed by MALDI-TOF MS Using Trifluoroacetate Salts as Cationization Agents

| Polymer Analyte | Cationization Agent | Matrix |

| Poly(ethylene glycol) 2-aminoethyl ether acetic acid | Potassium Trifluoroacetate | HCCA |

| Poly(L-lactide), thiol terminated | Sodium Trifluoroacetate | DHB |

| Polyvinylpyrrolidone K12 | Silver Trifluoroacetate (AgTFA) | DCTB |

| Various Conjugated Polymers | Sodium Trifluoroacetate (NaTFA) | DCTB |

| Data compiled from studies on polymer characterization by MALDI-MS. nih.govnih.govacs.org |

As a Component in Reference Electrode Systems for Non-Aqueous Potentiometry

The stability and reliability of a reference electrode are paramount for accurate potentiometric measurements in non-aqueous systems. While aqueous reference electrodes like the Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode are common, their direct use in non-aqueous solvents is problematic due to issues like liquid junction potentials, electrolyte leakage, and precipitation of salts at the interface. gla.ac.inpineresearch.com This necessitates the development of reference electrodes specifically designed for non-aqueous environments.

Tetraethylammonium trifluoroacetate, a salt composed of the tetraethylammonium cation ([TEA]+) and the trifluoroacetate anion ([TFA]−), possesses properties that make it a suitable candidate for inclusion in non-aqueous reference electrode systems, primarily as a component of the filling solution. Quaternary ammonium salts, such as tetraethylammonium salts, are frequently employed as supporting electrolytes in non-aqueous electrochemistry due to their solubility in organic solvents and their ability to provide a stable ionic environment. wikipedia.orgmdpi.com

The utility of tetraethylammonium trifluoroacetate in a reference electrode filling solution is predicated on the electrochemical behavior of its constituent ions. The tetraethylammonium cation is electrochemically stable over a wide potential window, a desirable characteristic for a supporting electrolyte in a reference system. researchgate.net The trifluoroacetate anion, derived from the strong trifluoroacetic acid, is also relatively inert and less likely to participate in interfering side reactions at the electrode surface.

A common configuration for a non-aqueous reference electrode is the silver/silver ion (Ag/Ag+) electrode. pineresearch.comresearchgate.net In such a system, a silver wire is immersed in a non-aqueous solvent containing a silver salt (e.g., silver nitrate (B79036) or silver perchlorate) and a high concentration of a supporting electrolyte. Tetraethylammonium trifluoroacetate could serve as this supporting electrolyte, helping to maintain a constant ionic strength and minimize the liquid junction potential at the interface with the sample solution. gla.ac.in

The composition of a hypothetical non-aqueous reference electrode filling solution utilizing tetraethylammonium trifluoroacetate is presented in the table below.

Table 1: Hypothetical Composition of a Non-Aqueous Reference Electrode Filling Solution

| Component | Concentration | Solvent | Purpose |

| Silver Nitrate (AgNO₃) | 0.01 M | Acetonitrile (B52724) | Provides the potential-determining Ag⁺ ions. |

| Tetraethylammonium trifluoroacetate | 0.1 M | Acetonitrile | Acts as a supporting electrolyte to ensure conductivity and stabilize the potential. |

The performance of such a reference electrode would depend on factors like the stability of the Ag/Ag+ couple in the chosen solvent and the degree of ion-pairing between the tetraethylammonium and trifluoroacetate ions. researchgate.net The choice of solvent is also critical, with acetonitrile being a common option due to its wide electrochemical window and ability to dissolve many electrolytes. als-japan.com

Titrimetric Applications in Non-Aqueous Acid-Base Analysis and Standardization

Non-aqueous acid-base titrations are essential for the analysis of weakly acidic or basic substances that are insoluble in water or provide poorly defined endpoints in aqueous media. gla.ac.inwikipedia.orgshiksha.comgfschemicals.com The choice of solvent and titrant is crucial for the success of these titrations. sips.org.in While not a primary titrant itself, tetraethylammonium trifluoroacetate can play a significant role as a standard for the standardization of non-aqueous titrants.

In non-aqueous titrimetry, strong acids like perchloric acid dissolved in a non-aqueous solvent such as glacial acetic acid are often used for the titration of weak bases. sips.org.in Conversely, for the titration of weak acids, strong bases like tetrabutylammonium hydroxide in a suitable organic solvent are employed. nih.gov The accuracy of these titrations relies on the precise determination of the titrant's concentration through standardization against a primary standard.

Trifluoroacetic acid, the acidic component of tetraethylammonium trifluoroacetate, is a strong acid. This characteristic allows tetraethylammonium trifluoroacetate to be used as a primary standard for the standardization of basic titrants used in non-aqueous analysis. For instance, a solution of tetrabutylammonium hydroxide in a solvent mixture could be standardized against a known weight of tetraethylammonium trifluoroacetate dissolved in a suitable solvent like dimethylformamide. The endpoint of the titration can be determined potentiometrically or with a visual indicator. gla.ac.in

The reaction for the standardization would be a simple acid-base neutralization in a non-aqueous medium:

[TFA]⁻H⁺ + [N(C₄H₉)₄]⁺OH⁻ → [N(C₄H₉)₄]⁺[TFA]⁻ + H₂O

The use of a quaternary ammonium salt like tetraethylammonium trifluoroacetate as a standard offers advantages such as good solubility in common organic solvents used for non-aqueous titrations and a well-defined stoichiometry in the standardization reaction.

The table below provides an example of a standardization procedure using tetraethylammonium trifluoroacetate.

Table 2: Example Standardization of a Non-Aqueous Basic Titrant

| Parameter | Details |

| Titrant | 0.1 M Tetrabutylammonium hydroxide in Toluene/Methanol |

| Primary Standard | Tetraethylammonium trifluoroacetate |

| Solvent for Standard | Dimethylformamide (DMF) |

| Indicator | Thymol (B1683141) blue or Potentiometric detection |

| Endpoint Color Change | Yellow to blue (with thymol blue) |

The purity of the tetraethylammonium trifluoroacetate is critical for its use as a primary standard, and it should be of high analytical grade.

Theoretical and Computational Studies of Tetraethylammonium Trifluoroacetate

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the electronic structure of tetraethylammonium (B1195904) trifluoroacetate (B77799). These calculations can model the compound in detail, providing a foundational understanding of its intrinsic properties. DFT has been widely employed to study related systems, such as investigating the enthalpy of mixing in perovskites incorporating various cations and exploring the electronic properties of materials in the presence of tetraethylammonium trifluoroacetate. kuleuven.beresearchgate.netacs.org

The primary interaction within tetraethylammonium trifluoroacetate is the electrostatic attraction between the positively charged tetraethylammonium (TEA⁺) cation and the negatively charged trifluoroacetate (TFA⁻) anion. The high electronegativity of the fluorine atoms in the trifluoroacetate anion creates a significant partial negative charge on the carboxylate group, leading to strong ionic bonding with the quaternary ammonium (B1175870) cation. researchgate.net